molecular formula C21H20BrN3O B2710970 (4-((4-Bromophenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone CAS No. 1226432-29-6

(4-((4-Bromophenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone

Cat. No. B2710970
CAS RN: 1226432-29-6
M. Wt: 410.315
InChI Key: VURNXYFUMSMKNW-UHFFFAOYSA-N
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Description

(4-((4-Bromophenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone, also known as BPIQPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Spectroscopic Properties and Electronic Structure

A study investigated the spectroscopic properties of compounds similar to (4-((4-Bromophenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone, particularly focusing on electronic absorption, excitation, and fluorescence properties in various solvents. The research highlighted the role of intramolecular hydrogen bonding and hyper-conjugation in stabilizing these compounds, which is essential for understanding their electronic structure and potential applications in various fields such as material science and photophysics (Al-Ansari, 2016).

Anticancer Activity

Another study examined a derivative of quinoline with modifications in its structure, demonstrating potent in vitro and in vivo activities against breast cancer cell lines, as well as selectivity over normal cells. This highlights the potential of quinoline derivatives, including this compound, in developing new anticancer therapies (Perreault et al., 2017).

Antimicrobial and Antitubercular Activities

Research into mefloquine derivatives, which share a structural similarity to the queried compound, indicated significant anti-tubercular activities. This suggests that this compound and its derivatives could have potential applications in treating tuberculosis and related infectious diseases (Wardell et al., 2011).

Tubulin Polymerization Inhibition

A study on 2-anilino-3-aroylquinolines, which are structurally related to the compound , revealed that they inhibit tubulin polymerization, demonstrating significant antiproliferative activity against various human cancer cell lines. This suggests the potential of this compound in cancer research, particularly in developing new chemotherapeutic agents (Srikanth et al., 2016).

Other Applications

Additional studies have explored the synthesis and properties of quinoline derivatives, revealing a wide range of potential applications in material science, photophysics, and as intermediates in organic synthesis. These studies underscore the versatility and importance of compounds like this compound in scientific research (Patel et al., 2012).

properties

IUPAC Name

[4-(4-bromoanilino)quinolin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN3O/c22-15-8-10-16(11-9-15)23-19-14-20(21(26)25-12-4-1-5-13-25)24-18-7-3-2-6-17(18)19/h2-3,6-11,14H,1,4-5,12-13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURNXYFUMSMKNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=NC3=CC=CC=C3C(=C2)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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